(5-Fluoro-2-methoxypyridin-4-yl)methanol
Description
(5-Fluoro-2-methoxypyridin-4-yl)methanol is a substituted pyridine derivative with the molecular formula C₇H₈FNO₂ (calculated molecular weight: 157.14 g/mol). Its structure features:
- A pyridine ring substituted with a fluorine atom at position 5, a methoxy group (-OCH₃) at position 2, and a hydroxymethyl (-CH₂OH) group at position 3.
- Synthesis: The compound is synthesized via nucleophilic substitution followed by purification using silica column chromatography, yielding a white solid with 77% efficiency . Key NMR data includes δ 3.90 (methoxy singlet), δ 4.76 (hydroxymethyl singlet), and aromatic proton signals at δ 6.84–6.87 and δ 7.92 .
Structure
2D Structure
Properties
IUPAC Name |
(5-fluoro-2-methoxypyridin-4-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8FNO2/c1-11-7-2-5(4-10)6(8)3-9-7/h2-3,10H,4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GESKOFMAAHVWFR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C(C(=C1)CO)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Route Overview
The synthesis of (5-Fluoro-2-methoxypyridin-4-yl)methanol generally follows these key steps:
- Preparation of 2-methoxy-5-fluoropyridine intermediate via substitution and fluorination reactions.
- Functionalization at the 4-position of the pyridine ring to introduce a formyl or related group.
- Reduction of the 4-position substituent to the primary alcohol, yielding this compound.
Preparation of 2-Methoxy-5-fluoropyridine Intermediate
A critical precursor is 2-methoxy-5-fluoropyridine, synthesized through a diazotization-fluorination sequence starting from 2-methoxy-5-aminopyridine. The process includes:
- Diazotization: Dissolving 2-methoxy-5-aminopyridine in acid (hydrochloric, nitric, or sulfuric acid), cooling to 0–5 °C, and adding nitrous acid or nitrite to form a diazonium intermediate.
- Fluorination: Reacting the diazonium salt with a fluorinating agent such as tetrafluoroboric acid, fluoroboric acid, or sodium tetrafluoroborate at 35–45 °C to substitute the diazonium group with fluorine, yielding 2-methoxy-5-fluoropyridine.
This method benefits from mild reaction conditions, relatively inexpensive reagents, and good yields, making it suitable for industrial scale-up.
Functionalization at the 4-Position and Reduction to Methanol
To obtain the methanol derivative at the 4-position, a common strategy involves:
- Introducing a suitable leaving group or intermediate functionality at the 4-position of 2-methoxy-5-fluoropyridine.
- Catalytic hydrogenation or chemical reduction to convert this intermediate into the primary alcohol.
One reported approach is catalytic hydrogenation under a hydrogen atmosphere using palladium on carbon or Raney nickel catalysts in solvents such as methanol or ethanol at room temperature for 1–3 hours. This process efficiently reduces intermediates like aldehydes or halides at the 4-position to the corresponding this compound.
Representative Preparation Method from Patent CN113264919A
| Step | Reagents/Conditions | Description |
|---|---|---|
| 1 | 2-Methoxy-4-fluoropyridine (1.1–1.3 equiv) | Starting material for substitution |
| 2 | Catalyst: Pd/C or Raney Ni (5–10% mass fraction), solvent: methanol or ethanol | Catalytic hydrogenation at room temperature under H₂ atmosphere for 1–3 hours |
| 3 | Filtration and solvent removal | Isolation of this compound |
This method emphasizes the use of environmentally benign solvents and mild conditions, enhancing the safety and efficiency of the preparation.
Alternative Synthetic Considerations
- The use of sodium hydride as a base in coupling reactions involving pyridinyl methanol derivatives has been documented, facilitating the formation of ethers or other functionalized products.
- Attempts to demethylate methoxy groups in related compounds using reagents like boron tribromide have been reported as ineffective or leading to decomposition, indicating the stability of the methoxy substituent under typical demethylation conditions.
Summary Table of Key Preparation Parameters
| Parameter | Details | Notes |
|---|---|---|
| Starting Material | 2-Methoxy-5-aminopyridine | Readily available |
| Diazotization Acid | HCl, HNO₃, H₂SO₄ | Controls diazonium formation |
| Fluorinating Agent | Tetrafluoroboric acid, fluoroboric acid, sodium tetrafluoroborate | For fluorine substitution |
| Reaction Temperature (Diazotization) | 0–5 °C | To stabilize diazonium salt |
| Reaction Temperature (Fluorination) | 35–45 °C | Optimal for substitution |
| Reduction Catalyst | Pd/C or Raney Ni | Catalytic hydrogenation |
| Solvent for Reduction | Methanol or ethanol | Preferred for solubility and safety |
| Reduction Conditions | Room temperature, 1–3 h under H₂ | Mild and efficient |
Research Findings and Industrial Implications
- The synthetic route employing diazotization-fluorination followed by catalytic hydrogenation offers a high-yield, cost-effective, and scalable method for this compound production.
- The choice of catalyst and solvent significantly impacts the reaction efficiency and product purity.
- The stability of the methoxy group under various reaction conditions ensures robustness in the synthetic sequence.
- These methods align with green chemistry principles by using mild conditions and minimizing hazardous reagents.
Chemical Reactions Analysis
Types of Reactions:
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Aldehydes, carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
Pharmaceutical Applications
Antifungal Activity
Recent studies have highlighted the antifungal properties of (5-Fluoro-2-methoxypyridin-4-yl)methanol. It has been investigated for its efficacy against fungal infections, particularly in immunocompromised patients. The compound has shown promise in treating cryptococcosis, a serious fungal infection that can affect the central nervous system .
Cancer Treatment
The compound is also being explored for its potential as an anti-cancer agent. Research indicates that pyridine derivatives, including this compound, can inhibit specific protein kinases involved in cancer progression. This inhibition can lead to decreased tumor growth and improved patient outcomes .
Mechanism of Action
The mechanism by which this compound exerts its effects involves the modulation of cellular pathways through enzyme inhibition. By targeting specific kinases, it alters the phosphorylation status of proteins, which is crucial for various cellular functions .
Organic Synthesis
Reagent in Chemical Reactions
this compound serves as an important intermediate in organic synthesis. Its unique functional groups allow it to participate in various chemical reactions, making it a versatile building block for synthesizing more complex molecules .
Applications in Material Science
The compound's properties make it suitable for developing new materials with specific functionalities. Its ability to interact with other chemical entities can be harnessed to create polymers or other materials with enhanced properties .
Case Study 1: Antifungal Efficacy
In a murine model of cryptococcal meningitis, this compound demonstrated significant antifungal activity when administered alongside established antifungal therapies. This study suggests that the compound could be used synergistically with other treatments to improve efficacy against resistant fungal strains .
Case Study 2: Cancer Cell Line Studies
In vitro studies on various cancer cell lines have shown that this compound effectively inhibits cell proliferation. The compound's ability to induce apoptosis in cancer cells was linked to its action on specific signaling pathways associated with cell survival and growth .
Mechanism of Action
The mechanism of action of (5-Fluoro-2-methoxypyridin-4-yl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances the compound’s binding affinity and selectivity towards these targets, leading to its biological effects . The methoxy group can also influence the compound’s pharmacokinetics and metabolic stability .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position and Functional Group Variations
Table 1: Structural Comparison of Pyridine Derivatives
Key Observations :
- Electron-Withdrawing vs. Electron-Donating Groups: The fluorine atom in this compound reduces electron density on the pyridine ring, enhancing electrophilic substitution reactivity compared to non-fluorinated analogs like (4-Methoxypyridin-2-yl)methanol .
- Steric and Solubility Effects: The dichloro-substituted analog (3,6-Dichloro-5-methoxypyridin-2-yl)methanol exhibits lower solubility in polar solvents due to increased molecular weight and halogen bulkiness .
Physicochemical Properties
Table 2: NMR Chemical Shift Comparison
Key Observations :
- The fluorine atom in this compound deshields adjacent aromatic protons, shifting their signals upfield compared to non-fluorinated analogs .
- Quinoline derivatives (e.g., 6-Fluoro-2-methoxyquinoline) exhibit broader aromatic proton shifts due to extended conjugation .
Biological Activity
(5-Fluoro-2-methoxypyridin-4-yl)methanol is a compound of significant interest in medicinal chemistry and biological research due to its diverse biological activities and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and comparative analysis with related compounds.
Chemical Structure and Properties
The compound this compound features a pyridine ring substituted with a fluorine atom and a methoxy group, which contribute to its unique chemical properties. The presence of these functional groups enhances its ability to interact with biological targets, making it suitable for various applications in drug development.
The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The fluorine atom increases the compound's binding affinity and selectivity towards molecular targets, while the methoxy group influences solubility and pharmacokinetics. Notably, it has been identified as a probe in biological studies to investigate enzyme activities and metabolic pathways.
Anticancer Activity
Research indicates that this compound exhibits anticancer properties. In vitro studies have demonstrated its effectiveness against various cancer cell lines, including L1210 mouse leukemia cells. The compound showed potent inhibition of cell proliferation with IC50 values in the nanomolar range . The mechanism involves the release of active metabolites that interfere with nucleic acid synthesis.
Anti-inflammatory Properties
The compound has been investigated for its anti-inflammatory effects. It inhibits 5-lipoxygenase (5-LO), an enzyme involved in the synthesis of leukotrienes, which play a crucial role in inflammatory responses. The reported IC50 value for this inhibition is approximately 100 µM . This suggests potential therapeutic applications in treating inflammatory diseases.
Antimicrobial Activity
This compound has also shown promising antimicrobial activity against various bacterial strains. Its effectiveness can be attributed to its ability to disrupt bacterial cell processes, although specific mechanisms remain to be fully elucidated.
Comparative Analysis with Related Compounds
To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Structure | Biological Activity | Remarks |
|---|---|---|---|
| (5-Fluoro-2-methoxypyridin-4-yl)methanamine | Amine instead of alcohol | Anticancer, anti-inflammatory | Different reactivity due to amine group |
| (5-Fluoro-3-methoxypyridin-2-yl)methanol | Different methoxy position | Varies by position | Affects electronic properties |
| (5-Fluoro-2-methoxypyridin-4-yl)boronic acid | Boronic acid group | Useful in coupling reactions | Enhances synthetic versatility |
Case Studies
- Anticancer Research : In a study involving L1210 mouse leukemia cells, this compound was found to inhibit cell growth significantly. The addition of thymidine reversed this effect, indicating a specific mechanism involving nucleotide metabolism .
- Inflammation Studies : The compound's ability to inhibit 5-lipoxygenase was evaluated in various models of inflammation, demonstrating a dose-dependent response that supports its potential as an anti-inflammatory agent .
- Antimicrobial Testing : Various strains were tested against this compound, showing broad-spectrum activity that warrants further investigation into its clinical applications.
Q & A
Basic: What synthetic methodologies are recommended for (5-Fluoro-2-methoxypyridin-4-yl)methanol, and how can reaction conditions be optimized?
Methodological Answer:
- Synthetic Routes : A biphasic hydrogenolysis approach using toluene and a basic aqueous buffer (pH 8.0) minimizes byproduct formation. For example, dibenzyl 2-(5-fluoro-2-methoxypyridin-4-yl)-2-methylonitrile undergoes hydrogenation with Pd/C, followed by enzymatic decarboxylation using AMDase to achieve high enantiomeric excess (80% yield, 99% ee) .
- Optimization : Key parameters include pH control to stabilize intermediates, catalyst loading (3.5 wt% AMDase), and temperature regulation during hydrogenation. Purification via recrystallization or column chromatography ensures high purity .
Basic: What purification strategies are effective for isolating this compound from complex reaction mixtures?
Methodological Answer:
- Recrystallization : Use polar aprotic solvents (e.g., methanol or ethanol) to exploit solubility differences.
- Column Chromatography : Employ silica gel with a gradient elution system (e.g., hexane/ethyl acetate) to separate hydroxylated pyridine derivatives. Monitor fractions via TLC (Rf ~0.3–0.5 in 3:1 ethyl acetate/hexane) .
- Challenges : Residual Pd/C catalyst removal requires filtration through Celite® before partitioning organic/aqueous layers .
Advanced: How can enantioselective synthesis of derivatives be achieved using enzymatic or chiral catalysts?
Methodological Answer:
- Enzymatic Approach : AMDase catalyzes asymmetric decarboxylation of malonic acid intermediates in a pH-controlled aqueous buffer (pH 8.0). This method avoids racemization and achieves >99% ee .
- Chiral Auxiliaries : Introduce chiral ligands (e.g., BINAP) during transition-metal-catalyzed reactions. Monitor enantiopurity via chiral HPLC (e.g., Chiralpak® AD-H column, 90:10 n-hexane/isopropanol) .
Advanced: How can researchers resolve contradictions in spectroscopic data (e.g., NMR, MS) during structural confirmation?
Methodological Answer:
- NMR Analysis : Prepare samples in methanol-d4 (~8 mg/mL) with TMS (0 ppm reference) and dimethyl fumarate as an internal standard. Use 400 MHz instruments with a 45-second pulse delay to improve signal resolution .
- Troubleshooting : If unexpected peaks arise, verify solvent purity, check for residual water (via ¹H NMR at δ 1.5–2.0 ppm), or use DEPT-135 to distinguish CH₂/CH₃ groups. Cross-validate with high-resolution MS (ESI+ mode) .
Methodological: What analytical techniques are critical for confirming the structure and purity of this compound?
Methodological Answer:
- HPLC : Use a C18 column with a methanol/water gradient (e.g., 60%–90% methanol over 20 min) and UV detection at 254 nm. Retention time should align with reference standards .
- FTIR : Confirm functional groups (e.g., O-H stretch at 3200–3400 cm⁻¹, C-F stretch at 1100–1250 cm⁻¹) .
- X-ray Crystallography : For absolute configuration determination, grow single crystals via slow evaporation in dichloromethane/hexane .
Application: What are potential biological or medicinal applications of this compound in research?
Methodological Answer:
- Anticancer Studies : Evaluate cytotoxicity via MTT assays against cancer cell lines (e.g., HeLa, MCF-7). Use IC₅₀ values to compare with fluoropyridine derivatives known for apoptosis induction .
- Antimicrobial Screening : Test against Gram-positive/negative bacteria using disk diffusion assays. Correlate substituent effects (e.g., fluoro vs. methoxy groups) with activity .
- Mechanistic Studies : Probe enzyme inhibition (e.g., kinases) via fluorescence-based assays. Molecular docking can predict binding interactions with target proteins .
Advanced: How to design experiments investigating the stability of this compound under varying pH and temperature?
Methodological Answer:
- Stability Studies : Incubate the compound in buffers (pH 2–10) at 25°C–60°C. Monitor degradation via HPLC at 0, 24, 48, and 72 hours.
- Kinetic Analysis : Calculate degradation rate constants (k) using first-order models. Identify degradation products via LC-MS .
- Light Sensitivity : Conduct photostability tests under ICH Q1B guidelines (UV/visible light exposure) .
Advanced: What computational methods support the rational design of derivatives with enhanced bioactivity?
Methodological Answer:
- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to predict electronic properties (e.g., HOMO-LUMO gaps) influencing reactivity .
- Molecular Dynamics : Simulate ligand-protein binding (e.g., with GROMACS) to assess stability of interactions over 100-ns trajectories .
- QSAR Models : Use descriptors (logP, polar surface area) to correlate structural features with biological activity. Validate models via leave-one-out cross-validation .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
